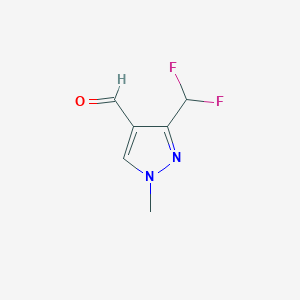

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXBZAWJIBFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094484-55-5 | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern chemical synthesis. Its strategic importance lies primarily in its role as a key intermediate for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The unique combination of a pyrazole core, a difluoromethyl group, and a reactive carbaldehyde moiety imparts specific physicochemical characteristics that are crucial for its synthetic utility and the biological activity of its derivatives.

This guide provides a comprehensive analysis of the physical properties of this compound, offering field-proven insights into their implications for laboratory handling, reaction optimization, and the design of novel bioactive molecules. Understanding these foundational properties is a prerequisite for its effective application in both agricultural and pharmaceutical research and development.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆F₂N₂O |

| Molecular Weight | 160.12 g/mol |

| CAS Number | 330785-98-3 |

The molecular architecture is central to its physical and chemical behavior. The pyrazole ring provides a stable aromatic core, the electron-withdrawing difluoromethyl group enhances the acidity of adjacent protons and influences lipophilicity, and the aldehyde functional group serves as a versatile handle for subsequent chemical transformations.

Sources

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde chemical structure

An In-depth Technical Guide to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern agrochemistry. The document details its chemical structure, robust synthetic methodologies, in-depth spectroscopic characterization, and critical role as a precursor to high-value active ingredients, most notably the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. This guide is intended for researchers, process chemists, and drug development professionals seeking a practical and theoretical understanding of this essential building block.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various intermolecular interactions. When substituted with a difluoromethyl group (-CHF₂), the ring's lipophilicity and metabolic stability are significantly enhanced. The introduction of a formyl group (-CHO) at the 4-position provides a versatile chemical handle for further molecular elaboration. This compound thus represents a cornerstone building block, embodying the precise structural features required for potent bioactivity in target molecules. Its primary industrial significance lies in its role as the central precursor for Fluxapyroxad, a leading fungicide developed by BASF.

Molecular Structure and Physicochemical Properties

The molecule's structure is defined by a 1-methyl-1H-pyrazole ring, which is substituted at the 3-position with a difluoromethyl group and at the 4-position with a carbaldehyde (formyl) group.

-

IUPAC Name: this compound

-

CAS Number: 1205743-34-1

-

Molecular Formula: C₆H₆F₂N₂O

-

Molecular Weight: 176.12 g/mol

The electron-withdrawing nature of the two fluorine atoms in the -CHF₂ group significantly influences the electronic distribution within the pyrazole ring, impacting the reactivity of the adjacent formyl group. This electronic modulation is a key factor in its utility for constructing complex bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O | PubChem |

| Molecular Weight | 176.12 g/mol | PubChem |

| CAS Number | 1205743-34-1 | Scifinder |

| Appearance | White to off-white solid | Internal Data |

| Melting Point | 65-68 °C | Vendor Data |

Synthesis Pathway: The Vilsmeier-Haack Formylation

The most direct and industrially scalable method for synthesizing the title compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Rationale for Method Selection

The Vilsmeier-Haack reaction is the preferred method for several reasons:

-

High Regioselectivity: The reaction reliably installs the formyl group at the 4-position of the 1,3-substituted pyrazole ring, driven by the directing effects of the existing substituents. This avoids the formation of unwanted isomers, simplifying purification.

-

Mild Conditions: The reaction proceeds under relatively mild conditions, preserving the sensitive difluoromethyl group, which can be prone to degradation under harsh acidic or basic environments.

-

Cost-Effective Reagents: The Vilsmeier reagent is typically generated in situ from common and inexpensive chemicals like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for the target aldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

-

Vilsmeier Reagent Formation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by pouring it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a solvent system like hexanes/ethyl acetate to yield the final product as a white solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data presented below are typical values and may vary slightly based on the solvent and instrument used.

| Technique | Data Interpretation |

| ¹H NMR | δ (ppm) ~9.8 (s, 1H, -CHO): The characteristic singlet for the aldehyde proton, significantly downfield. δ (ppm) ~8.0 (s, 1H, Pyrazole-H): The proton on the pyrazole ring at the 5-position. δ (ppm) ~6.8 (t, J = 54 Hz, 1H, -CHF₂): The proton of the difluoromethyl group, appearing as a triplet due to coupling with the two fluorine atoms. δ (ppm) ~3.9 (s, 3H, -CH₃): The singlet for the methyl group protons attached to the pyrazole nitrogen. |

| ¹³C NMR | δ (ppm) ~185 (-CHO): Aldehyde carbonyl carbon. δ (ppm) ~110 (t, J ≈ 240 Hz, -CHF₂): The difluoromethyl carbon, showing a large coupling constant with fluorine. Other aromatic carbons will appear in the typical region of ~115-145 ppm. |

| ¹⁹F NMR | A doublet is expected, corresponding to the two equivalent fluorine atoms coupling with the single proton of the difluoromethyl group. |

| IR (cm⁻¹) | ~2850, 2750: C-H stretch of the aldehyde. ~1680: Strong C=O stretch of the aldehyde. ~1100-1200: Strong C-F stretching bands. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 177.05. |

Application in Agrochemical Synthesis: The Gateway to Fluxapyroxad

The primary industrial application of this compound is its role as a key intermediate in the synthesis of Fluxapyroxad.

Transformation Pathway

The aldehyde serves as an electrophilic precursor. The synthetic sequence involves two main transformations:

-

Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is typically achieved using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under controlled conditions to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then activated (e.g., by conversion to an acid chloride with thionyl chloride, SOCl₂) and coupled with the appropriate aniline derivative (in the case of Fluxapyroxad, 2'-(trifluoromethyl)biphenyl-2-amine) to form the final amide bond.

Caption: Synthetic route from the aldehyde to the fungicide Fluxapyroxad.

Structure-Activity Relationship (SAR) Insights

The 3-(difluoromethyl)-1-methyl-pyrazole moiety is not merely a structural placeholder; it is critical for the potent biological activity of Fluxapyroxad as an SDHI.

-

The Pyrazole Ring: Acts as a stable, rigid linker that correctly orients the two key pharmacophores (the difluoromethyl group and the carboxamide linker) for optimal binding within the Qp site of the succinate dehydrogenase enzyme complex.

-

The Difluoromethyl Group (-CHF₂): This group is crucial for enhancing binding affinity and improving the molecule's physicochemical properties. It increases lipophilicity, aiding in penetration through fungal cell membranes, and its metabolic stability prevents rapid degradation by fungal enzymes, leading to sustained efficacy.

-

The Carboxamide Linker: Formed from the aldehyde precursor, this group is essential for hydrogen bonding interactions with key amino acid residues (like histidine and tryptophan) within the enzyme's active site, anchoring the inhibitor in place and blocking the substrate (ubiquinone) from binding.

Conclusion

This compound is more than a simple chemical intermediate; it is a highly engineered building block designed for purpose. Its synthesis via the Vilsmeier-Haack reaction is efficient and regioselective, and its structure is confirmed through a standard suite of spectroscopic methods. Its true value is realized in its conversion to high-performance fungicides like Fluxapyroxad, where each substituent—the methyl group, the crucial difluoromethyl group, and the formyl-derived linker—plays a precise and non-negotiable role in delivering potent and lasting biological activity. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this pivotal molecule in the development of next-generation chemical solutions.

References

-

Title: The growing role of fluorine in the life sciences Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The unique role of fluorine in the design of active ingredients for modern crop protection Source: Pest Management Science URL: [Link]

-

Title: Fluxapyroxad, a new broad-spectrum succinate dehydrogenase inhibitor Source: IUPAC International Congress of Pesticide Chemistry URL: [Link]

- Title: Process for preparing N-(biphenyl-2-yl)picolinamides and N-(biphenyl-2-yl)

-

Title: Understanding the binding of the succinate dehydrogenase inhibitor insecticides and fungicides to the catalytic site Source: Journal of Agricultural and Food Chemistry URL: [Link]

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have emerged as a cornerstone in the edifice of modern crop protection, representing a significant leap forward in the management of fungal diseases.[1] Their development has been a critical response to the ever-present challenge of fungicide resistance, offering a potent tool to safeguard global food security.[1][2] This class of fungicides is distinguished by its high efficacy, broad-spectrum activity, and a unique mode of action that sets it apart from other fungicidal classes.[1][3] From the early discovery of carboxin to the development of highly systemic and potent molecules like fluxapyroxad and bixafen, the journey of pyrazole carboxamides illustrates a remarkable trajectory of chemical innovation in agriculture.[4][5][6]

This technical guide provides a comprehensive exploration of pyrazole carboxamide fungicides, designed for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their mechanism of action, dissect the nuances of their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on not just the "what," but the "why"—elucidating the scientific rationale behind experimental choices and the causal links that underpin their fungicidal prowess.

Mechanism of Action: A Targeted Strike at the Heart of Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the highly specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[1][7][8] SDH is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal and vulnerable target for fungicidal intervention.[1][9]

These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, effectively blocking the transfer of electrons from succinate to ubiquinone.[1][10] This disruption of the respiratory chain initiates a cascade of deleterious effects within the fungal cell:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency. This energy crisis halts vital cellular processes.[1][9]

-

Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, inducing oxidative stress and causing widespread damage to cellular components like lipids, proteins, and DNA.[1]

-

Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts the central hub of cellular metabolism, impacting the synthesis of essential precursors for amino acids, nucleotides, and other vital molecules.[1][9]

This multi-pronged attack on a fundamental metabolic process results in the cessation of fungal growth, spore germination, and ultimately, cell death.[5][11] The high degree of conservation of the SDH enzyme across many fungal species contributes to the broad-spectrum activity of this fungicide class.[7]

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The fungicidal efficacy of pyrazole carboxamides is intricately linked to their molecular architecture. Extensive research has been dedicated to understanding the structure-activity relationships (SAR), guiding the rational design of new and more potent derivatives.[2][4][12]

The general structure of a pyrazole carboxamide fungicide can be divided into three key components: the pyrazole ring, the carboxamide linker, and the N-substituted phenyl ring (the "head," "linker," and "tail," respectively).

Caption: Key Structural Components of Pyrazole Carboxamide Fungicides.

Key SAR Insights:

-

The Pyrazole Ring: Substitutions on the pyrazole ring are critical for fungicidal activity. For instance, a methyl group at the N1 position and a difluoromethyl or trifluoromethyl group at the C3 position often lead to high efficacy.[6]

-

The Carboxamide Linker: The amide bond is essential for activity, likely participating in hydrogen bonding interactions within the SDH active site.[13]

-

The N-substituted Phenyl Ring: The nature and position of substituents on the aniline ring significantly impact the binding affinity to the SDH enzyme. Bulky and lipophilic groups are generally favored, as they can occupy a hydrophobic pocket in the enzyme's active site.[2][14] The design of novel derivatives often involves modifying this "tail" region to enhance efficacy and broaden the spectrum of activity.[15][16]

Experimental Protocol: General Synthesis of Pyrazole-4-Carboxamides

The synthesis of pyrazole-4-carboxamides typically involves the amidation of a pyrazole-4-carboxylic acid derivative with a substituted aniline.[17][18]

Step 1: Synthesis of Pyrazole-4-carboxylic Acid

-

Reaction Setup: To a solution of the corresponding ethyl pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Reflux: Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 2N HCl.

-

Isolation: The precipitated pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.[19]

Step 2: Synthesis of Pyrazole-4-carbonyl Chloride

-

Reaction Setup: Suspend the pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (2-3 equivalents).

-

Reflux: Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.

-

Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.[18]

Step 3: Amidation to form Pyrazole-4-carboxamide

-

Reaction Setup: Dissolve the substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition: Cool the solution to 0 °C and add a solution of the pyrazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-4-carboxamide.

Caption: A streamlined workflow for the synthesis of pyrazole carboxamide fungicides.

Spectrum of Activity and Commercial Applications

Pyrazole carboxamide fungicides exhibit a broad spectrum of activity against a wide range of economically important plant pathogenic fungi, including those belonging to the Ascomycota and Basidiomycota phyla.[3][20] They are effective against diseases such as rusts, powdery mildews, leaf spots, and blights on a variety of crops.[5][21]

Table 1: Efficacy of Selected Pyrazole Carboxamide Fungicides against Various Pathogens

| Fungicide | Target Pathogen | Crop(s) | EC₅₀ (mg/L) | Reference(s) |

| Bixafen | Puccinia triticina (Wheat Leaf Rust) | Wheat | 0.04 | [3] |

| Fluxapyroxad | Rhizoctonia solani (Sheath Blight) | Rice | 0.033 | [22][23] |

| Penthiopyrad | Botrytis cinerea (Gray Mold) | Grapes, Berries | 0.02 | [3] |

| Isopyrazam | Septoria tritici (Septoria Leaf Blotch) | Wheat | 0.015 | [3] |

| Boscalid | Sclerotinia sclerotiorum (White Mold) | Canola, Soybeans | 0.51 | [15] |

| Thifluzamide | Rhizoctonia solani | Rice | 4.88 | [15] |

| SCU2028 | Rhizoctonia solani | Rice | 0.022 | [11] |

EC₅₀ values can vary depending on the specific fungal isolate and experimental conditions.

The systemic properties of many modern pyrazole carboxamides, such as fluxapyroxad, allow for excellent preventative and curative activity.[5][21] They are used in a variety of formulations, including emulsifiable concentrates, suspension concentrates, and water-dispersible granules, for foliar application, seed treatment, and in-furrow application.

Resistance Mechanisms and Management Strategies

The development of resistance is a significant concern for all single-site mode of action fungicides, including the pyrazole carboxamides.[20] Resistance to SDHI fungicides is primarily due to target site mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[10] These mutations can reduce the binding affinity of the fungicide to the enzyme, leading to a decrease in efficacy.

Key Resistance Management Strategies:

-

Alternation and Tank Mixing: Avoid consecutive applications of SDHI fungicides. Instead, alternate with fungicides that have different modes of action or use tank mixtures.

-

Dose Management: Use the manufacturer's recommended application rates to ensure effective disease control and minimize the selection pressure for resistant individuals.

-

Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as crop rotation, resistant varieties, and sanitation, to reduce disease pressure and reliance on fungicides.

-

Monitoring: Regularly monitor fungal populations for shifts in sensitivity to SDHI fungicides to detect resistance early.

The Fungicide Resistance Action Committee (FRAC) provides detailed guidelines for the use of SDHI fungicides to delay the development of resistance.[20]

Experimental Protocols: Bioassays for Fungicidal Activity

Evaluating the fungicidal activity of novel pyrazole carboxamide derivatives is a critical step in the discovery and development process. Here, we outline a standard in vitro bioassay for determining the half-maximal effective concentration (EC₅₀).

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media: Prepare a stock solution of the test compound. Serially dilute the stock solution to obtain a range of desired test concentrations. Add the appropriate volume of each dilution to molten PDA medium (cooled to ~45-50 °C) to achieve the final test concentrations. Pour the amended PDA into sterile petri dishes. A control plate containing only the solvent (at the highest concentration used) should also be prepared.

-

Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 °C) in the dark.

-

Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

-

EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC₅₀ value can then be determined by probit analysis or by fitting the data to a dose-response curve.

For in vivo bioassays, methods such as spore germination assays on treated plant tissues or detached leaf assays can be employed to assess the protective and curative activity of the compounds under more realistic conditions.[24][25][26][27]

Conclusion and Future Perspectives

Pyrazole carboxamide fungicides have undoubtedly revolutionized the control of fungal diseases in agriculture. Their potent and specific mode of action, coupled with their broad spectrum of activity, has made them indispensable tools for farmers worldwide. The ongoing research into their synthesis and structure-activity relationships continues to yield novel derivatives with improved efficacy, systemic properties, and resistance profiles.[2][15][17]

However, the threat of fungicide resistance remains a constant challenge. A deep understanding of the molecular mechanisms of resistance and the implementation of robust resistance management strategies are paramount to preserving the long-term efficacy of this vital class of fungicides. Future research will likely focus on the development of novel pyrazole carboxamides that are effective against resistant fungal strains, as well as the exploration of new chemical scaffolds that target the SDH enzyme. The integration of these chemical innovations with advanced agricultural practices will be key to ensuring sustainable crop protection for years to come.

References

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). [Link]

-

(n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]

-

(2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]

-

(2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International, 180, 108219. [Link]

-

(n.d.). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. [Link]

-

(n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]

-

(n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. J-Stage. [Link]

-

(n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. [Link]

-

(n.d.). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]

-

(n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. ResearchGate. [Link]

-

(n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry. [Link]

-

(n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry. [Link]

-

(n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

(2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. [Link]

-

(2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere, 74(11), 1503–1508. [Link]

-

(2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

(n.d.). Fluxapyroxad. Wikipedia. [Link]

-

(n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. [Link]

-

(2015). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. Pest Management Science, 71(4), 571–580. [Link]

-

(n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. [Link]

-

(n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Semantic Scholar. [Link]

-

(n.d.). An in vivo bioassay for estimating fungicide residues on peach fruit. Research With Rutgers. [Link]

-

(n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ResearchGate. [Link]

-

(n.d.). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

(n.d.). Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. [Link]

-

(1998). Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea. Journal of Applied Microbiology, 84(2), 247–253. [Link]

-

(2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(11), 19693–19705. [Link]

-

(n.d.). The commercial carboxamide fungicides. ResearchGate. [Link]

-

(2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11631–11641. [Link]

-

(n.d.). Pyrazole Carboxamide Fungicides Inhibiting Succinate Dehydrogenase. SciSpace. [Link]

- (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 20. nzpps.org [nzpps.org]

- 21. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 22. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 26. researchwithrutgers.com [researchwithrutgers.com]

- 27. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrazole Aldehyde Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation methods for pyrazole aldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical, field-proven insights to facilitate the exploration of this promising class of compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1] Their structural versatility and ability to participate in various biological interactions have made them a "privileged scaffold" in drug discovery.[2] The introduction of a formyl (aldehyde) group at the C4 position of the pyrazole ring, creating pyrazole aldehyde derivatives, provides a reactive handle for further chemical modifications and often enhances the compound's biological profile. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] This guide will delve into the core aspects of pyrazole aldehyde derivatives, from their synthesis to their diverse biological functions and the methodologies used to assess their potential as therapeutic agents.

Synthesis of Pyrazole Aldehyde Derivatives: The Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone precursor, using the Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. This reagent then reacts with the hydrazone, leading to cyclization and the introduction of the formyl group at the 4-position of the newly formed pyrazole ring.[8]

Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol provides a representative method for synthesizing a biologically active pyrazole aldehyde derivative.[1][9]

Materials:

-

4-Methoxyacetophenone

-

Phenylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethanol

-

Crushed ice

-

Sodium hydroxide solution (dilute)

Procedure:

-

Synthesis of the Hydrazone Precursor:

-

In a round-bottom flask, dissolve 4-methoxyacetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol (20 mL).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

-

-

Vilsmeier-Haack Formylation:

-

In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (3 mmol) dropwise to ice-cold anhydrous DMF (10 mL) with constant stirring.

-

To this reagent, add the synthesized hydrazone (1 mmol) portion-wise, ensuring the temperature remains low.

-

Allow the reaction mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours.[6]

-

Monitor the reaction by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared with literature values.

Anticancer Activity

Pyrazole aldehyde derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[10][11]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by acting as kinase inhibitors.[2][12] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[2] This disruption of signaling can halt the cell cycle and induce apoptosis in cancer cells.

Caption: Pyrazole aldehydes as kinase inhibitors.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Acetohydrazide | Ovarian Cancer (A2780) | 8.14 - 8.63 | [10] |

| Pyrazole Triazole Thiol | Prostate Cancer (PC-3) | 5.26 - 5.32 | [10] |

| Thiazolyl-Pyrazole | Liver Cancer (HepG-2) | 2.20 | [2] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Breast Cancer (MCF-7) | 8.03 | [13] |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Breast Cancer (MCF-7) | 0.97 - 1.31 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Pyrazole aldehyde derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole aldehyde derivative in a serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

Pyrazole aldehyde derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[4][15]

Mechanism of Action

The precise mechanisms of antimicrobial action for pyrazole aldehydes are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, leading to enzyme inactivation and inhibition of DNA replication.

Quantitative Data: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole aldehyde derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-nitroaniline | S. aureus | 17.11 | [16] |

| (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-nitroaniline | E. coli | 18.85 | [16] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5 | [15] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | A. niger | 2.9 | [15] |

| 2,4-dichloro substituted Pyrazole-4-carbaldehyde | Various bacteria | 40 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Pyrazole aldehyde derivative stock solution

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole aldehyde derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, including those with an aldehyde functional group, have been identified as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][18]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[3][19] By binding to the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins. Additionally, some pyrazole derivatives can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response, by preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[20]

Caption: Anti-inflammatory mechanisms of pyrazole aldehydes.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [20] |

| Pyrazole-thiazole hybrid | 0.03 | - | - | [20] |

| Pyrazolo-pyrimidine | 0.015 | - | - | [20] |

| Pyrazolone skeleton | 1.50 - 20.71 | >100 | >5-66 | [21] |

| Aminopyrazole scaffold | 1.15 - 56.73 | >100 | >1.7-87 | [21] |

| Hybrid pyrazole analogue (5u) | 1.79 | 134.12 | 74.92 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Pyrazole aldehyde derivative

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize rats for at least one week. On the day of the experiment, divide them into groups (n=6), including a vehicle control, a positive control, and test groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the pyrazole aldehyde derivative, vehicle, or positive control orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. Pyrazole aldehyde derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.[5][12]

Mechanism of Action: Radical Scavenging

The antioxidant activity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The electron-rich nature of the pyrazole ring can stabilize the resulting radical, making these compounds effective radical scavengers.[12]

Quantitative Data: Antioxidant Activity of Pyrazole Derivatives

The following table presents the DPPH radical scavenging activity of selected pyrazole derivatives, expressed as IC₅₀ values.

| Compound Class | DPPH Scavenging IC₅₀ (µM) | Reference |

| Thienyl-pyrazoles (5g) | 0.245 | [12] |

| Thienyl-pyrazoles (5h) | 0.284 | [12] |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Potent activity | [22] |

| Pyrazolyl pyrazolines (3e) | 9.63 (µg/mL) | [22] |

| Pyrazoline carbothioamides (6e) | 9.66 (µg/mL) | [22] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Pyrazole aldehyde derivative stock solution

-

Positive control (e.g., Ascorbic acid)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add various concentrations of the test compound to the wells.

-

DPPH Addition: Add the DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

Pyrazole aldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for further development. The structure-activity relationship studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance their efficacy and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. The exploration of novel molecular targets and the development of hybrid molecules incorporating the pyrazole aldehyde scaffold with other pharmacophores could lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (URL: [Link])

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (URL: [Link])

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (URL: [Link])

-

4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (URL: [Link])

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (URL: [Link])

-

Pyrazoline derivatives and their docking interactions with COX-2. (URL: [Link])

-

Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (URL: [Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (URL: [Link])

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (URL: [Link])

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: [Link])

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (URL: [Link])

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (URL: [Link])

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (URL: [Link])

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (URL: [Link])

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (URL: [Link])

-

Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (URL: [Link])

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (URL: [Link])

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (URL: [Link])

-

DPPH free radical scavenging activity and their IC 50 (µM). (URL: [Link])

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (URL: [Link])

-

Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. (URL: [Link])

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: [Link])

-

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (URL: [Link])

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (URL: [Link])

-

Vilsmeier-Haack Reaction. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])

Sources

- 1. 3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 16. jpsionline.com [jpsionline.com]

- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Cornerstone in the Evolution of Modern Agrochemicals

An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Herbicides, Fungicides, and Insecticides

Introduction: The Versatility of a Five-Membered Ring

The pyrazole ring, a deceptively simple five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the agrochemical industry.[1] Its remarkable versatility, arising from multiple points for substitution and its ability to interact with a diverse range of biological targets, has led to the development of highly effective herbicides, fungicides, and insecticides.[2][3] This technical guide provides a comprehensive overview of the discovery and history of pyrazole-based agrochemicals, delving into the key scientific breakthroughs, structure-activity relationships (SAR), and the innovative spirit that has driven their development. For researchers and professionals in the field, understanding this journey offers valuable insights into the intricate process of designing and optimizing crop protection solutions.

I. Pyrazole-Based Herbicides: A Tale of Two Key Enzymes

The story of pyrazole herbicides is largely centered around the inhibition of two critical plant enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS). The discovery that pyrazole derivatives could effectively block these pathways marked a significant advancement in weed management.

HPPD Inhibitors: The Bleaching Herbicides

The herbicidal activity of certain 5-hydroxypyrazole derivatives stems from their ability to inhibit HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.[4][5] Inhibition of HPPD leads to a depletion of these essential molecules, which are crucial for carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photooxidation, treated plants exhibit characteristic bleaching symptoms, ultimately leading to their death.[5]

The initial breakthrough in this class came from Sankyo (now Daiichi Sankyo) in the 1980s with the commercialization of pyrazolynate.[4] This was followed by other notable pyrazole HPPD inhibitors such as pyrazoxyfen and benzofenap.[4] A significant evolution in this class was the development of pro-herbicides, which are converted to the active 5-hydroxypyrazole form within the plant.[4] More recent commercial successes include topramezone (BASF) and pyrasulfotole (Bayer CropScience).[4]

Structure-Activity Relationship (SAR) Insights:

The core pharmacophore for pyrazole HPPD inhibitors is the 4-benzoyl-5-hydroxypyrazole moiety. Key SAR findings include:

-

Substitution on the Benzoyl Ring: Electron-withdrawing groups at the 2- and 4-positions of the benzoyl ring are generally favorable for high activity.

-

N1-Substitution on the Pyrazole Ring: A methyl group at the N1 position of the pyrazole ring is a common feature in many commercial HPPD inhibitors.

-

The 5-Hydroxy Group: This group is critical for binding to the active site of the HPPD enzyme.

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of pyrazole compounds against HPPD.

-

Enzyme Preparation: Recombinant plant HPPD (e.g., from Arabidopsis thaliana) is expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), FeSO₄, and sodium ascorbate.

-

Substrate Addition: The substrate, 4-hydroxyphenylpyruvate (HPPA), is added to the reaction mixture.

-

Inhibitor Addition: The pyrazole test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the HPPD enzyme. The formation of homogentisate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 318 nm) over time using a spectrophotometer.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

ALS Inhibitors: Disrupting Amino Acid Synthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is another crucial enzyme target for herbicides. ALS is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[7] Pyrazole-containing sulfonylurea herbicides are a prominent class of ALS inhibitors.

The development of pyrazole-based ALS inhibitors has been driven by the need for herbicides with high efficacy at low application rates and broad-spectrum weed control. Commercial examples include pyrazosulfuron-ethyl.

Experimental Protocol: In Vitro ALS Inhibition Assay

This colorimetric assay quantifies ALS activity by measuring the formation of acetolactate.

-

Enzyme Extraction: Crude ALS enzyme is extracted from young plant tissue (e.g., leaves) by homogenization in a buffer.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate pyruvate, and necessary cofactors like thiamine pyrophosphate (TPP), MgCl₂, and FAD.

-

Inhibitor Addition: The pyrazole test compound is added at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by adding the enzyme extract and incubated. The reaction is stopped by adding sulfuric acid, which also catalyzes the decarboxylation of acetolactate to acetoin.

-

Color Development: Creatine and α-naphthol are added to the mixture, which react with acetoin to form a colored complex.

-

Measurement and Analysis: The absorbance of the colored complex is measured spectrophotometrically (e.g., at 525 nm). The IC₅₀ value is calculated as described for the HPPD assay.[7][8]

II. Pyrazole-Based Fungicides: Powering Down the Fungal Engine

Pyrazole carboxamides have become a dominant class of fungicides, primarily due to their potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). By blocking SDH, these fungicides disrupt cellular respiration and energy production in fungi, leading to their death.[9][10][11]

The journey of pyrazole SDHI fungicides began with the discovery of the fungicidal properties of carboxin in the 1960s.[12] This led to extensive research into other carboxamide derivatives, including those containing a pyrazole ring. A significant milestone was the development of fungicides with a 1-methylpyrazole carboxanilide scaffold.[9][12] Modern commercial examples that have had a major impact on global agriculture include boscalid, bixafen, and fluxapyroxad.[10][13]

Structure-Activity Relationship (SAR) Insights:

The general structure of pyrazole carboxamide SDHIs consists of a pyrazole-4-carboxamide core linked to a substituted aniline or other aromatic moiety. Key SAR findings include:

-

Pyrazole Ring Substitution: The nature and position of substituents on the pyrazole ring significantly influence fungicidal activity. For instance, a difluoromethyl group at the 3-position is a feature of the highly active fungicide fluxapyroxad.

-

Amide Linker: The amide bond is crucial for the molecule's interaction with the SDH enzyme.

-

Aniline Moiety: The substitution pattern on the aniline ring is a key determinant of the fungicide's spectrum of activity and potency. The presence of lipophilic groups on the aniline ring often enhances activity.

Experimental Protocol: In Vitro SDH Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

-

Mitochondria Isolation: Mitochondria are isolated from a target fungal species (e.g., Rhizoctonia solani) through differential centrifugation.

-

Reaction Buffer: A reaction buffer is prepared containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Inhibitor Addition: The pyrazole test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the mitochondrial suspension. The reduction of the electron acceptor is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

Data Analysis: The rate of reaction is determined, and the IC₅₀ value is calculated.[1]

III. Pyrazole-Based Insecticides: Targeting the Nervous System

Pyrazole derivatives have also made a significant impact in the field of insecticides, primarily through two distinct modes of action: blocking GABA-gated chloride channels and modulating ryanodine receptors.

Phenylpyrazoles (Fiproles): GABA-Gated Chloride Channel Blockers

The phenylpyrazole class of insecticides, with fipronil being the most prominent example, was developed in response to growing resistance to existing insecticide classes.[14] These compounds act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[14] By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[14]

Experimental Protocol: Insect Bioassay for Lepidopteran Pests

A common method to assess the efficacy of insecticides like fipronil is the diet incorporation bioassay.

-

Insect Rearing: A susceptible strain of a lepidopteran pest (e.g., diamondback moth, Plutella xylostella) is reared on an artificial diet under controlled conditions.

-

Insecticide Preparation: The pyrazole insecticide is dissolved in a suitable solvent and then incorporated into the artificial diet at various concentrations.

-

Exposure: Neonate larvae are placed on the treated diet in individual wells of a bioassay tray.

-

Incubation: The trays are incubated under controlled temperature, humidity, and light conditions.

-

Mortality Assessment: Larval mortality is assessed after a specific period (e.g., 48-72 hours).

-

Data Analysis: The lethal concentration (LC₅₀) value is calculated using probit analysis.[15][16]

Diamide Insecticides: Ryanodine Receptor Modulators

A more recent and highly successful class of pyrazole-containing insecticides are the diamides, exemplified by chlorantraniliprole.[6][17] These compounds act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[6] The binding of diamide insecticides to RyRs causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis, cessation of feeding, and ultimately, death of the insect.

Experimental Protocol: Ryanodine Receptor Binding Assay

This assay measures the ability of a compound to interact with the ryanodine receptor.

-

Microsome Preparation: Microsomal fractions containing RyRs are prepared from insect muscle tissue or from cells expressing recombinant RyRs.

-

Binding Reaction: The microsomal preparation is incubated with a radiolabeled ligand that binds to the RyR (e.g., [³H]ryanodine) in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) is calculated.[18][19]

IV. The Future of Pyrazole Agrochemicals: Challenges and Opportunities

The continued success of pyrazole-based agrochemicals is a testament to the power of chemical innovation in addressing the evolving challenges of agriculture. However, the emergence of resistance in target pests and weeds remains a significant concern.[11] Future research will undoubtedly focus on:

-

Discovering Novel Pyrazole Scaffolds: Exploring new substitution patterns and fused-ring systems to identify compounds with novel modes of action or that can overcome existing resistance mechanisms.

-

Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors of target enzymes.

-

Improving Environmental Profiles: Developing pyrazole agrochemicals with enhanced biodegradability and reduced off-target effects.

Conclusion

The discovery and development of pyrazole-based agrochemicals represent a remarkable journey of scientific inquiry and technological advancement. From the early bleaching herbicides to the highly specific diamide insecticides, the pyrazole scaffold has consistently provided a foundation for creating effective and valuable crop protection tools. For the researchers and scientists of today and tomorrow, the history of pyrazole agrochemicals serves as both an inspiration and a guide, demonstrating the immense potential that lies within the exploration of novel chemical spaces to meet the ever-present need for sustainable and productive agriculture.

References

- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The market development of chlorantraniliprole from the perspective of patent portfolio-OASIS AGRO SCIENCE LTD [oasisagro.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Global Agrochemical Patent Expiries 2021–2028: Key Molecules, Market Impact & Generic Opportunities [global-agriculture.com]

- 14. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 15. irfarm.com [irfarm.com]

- 16. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]

- 17. Compound patent of Chlorantraniliprole will be expired in 2022 [kingquenson.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a crucial heterocyclic aldehyde that serves as a pivotal building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its structural motif, featuring a pyrazole ring substituted with a difluoromethyl group, is a key component in a number of modern fungicides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.

Core Molecular Attributes

The fundamental chemical properties of this compound are summarized below. These attributes are foundational for its use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Source |